Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyridine and pyrimidine derivatives, followed by functional group modifications to introduce the sulfanyl and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(phenyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N4O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N4O3S/c1-10(2)9-27-19-22-16-15(17(24)23-19)14(12-5-7-20-8-6-12)13(11(3)21-16)18(25)26-4/h5-8,10,14H,9H2,1-4H3,(H2,21,22,23,24) |
InChI Key |
XYPIAFRBYHTMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=NC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.